Benzo[h]quinolin-4(1H)-one, 2,3-dihydro-
Description
Benzo[h]quinolin-4(1H)-one, 2,3-dihydro- is a partially hydrogenated quinoline derivative characterized by a fused bicyclic structure with a ketone group at position 4 and a partially saturated dihydro ring system. This scaffold serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. Its structural rigidity and electronic properties make it amenable to functionalization at positions 2 and 3, enabling diverse pharmacological applications, such as enzyme inhibition (e.g., CYP1B1) and antimicrobial activity . Key synthetic routes involve acid- or base-catalyzed isomerization of substituted 2′-aminochalcones or microwave-assisted cyclization using catalysts like indium(III) chloride .
Structure
2D Structure
Properties
CAS No. |
883-22-7 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzo[h]quinolin-4-one |
InChI |
InChI=1S/C13H11NO/c15-12-7-8-14-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6,14H,7-8H2 |
InChI Key |
VBDZFQKZVOOQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Aryl-Substituted Derivatives
- 2-(2-Fluorophenyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one (1c): The 2-fluorophenyl group introduces electron-withdrawing effects, enhancing electrophilic reactivity. NMR data (δ 7.90–7.09 ppm for aromatic protons) confirm steric and electronic modulation of the dihydro ring .
- 4-(4-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: The nitro group at position 4 increases polarity (PSA = 72.24 Ų) and boiling point (558.7°C), while reducing solubility in nonpolar solvents .
- 2-(3,4-Dichlorophenyl)-2,3-dihydroquinolin-4(1H)-one: Dichlorophenyl substitution at position 2 yields a yellow solid with high yield (92%) and distinct ¹³C NMR signals (e.g., δ 193.1 ppm for C=O) .
Table 1: Substituent Effects on Physical Properties
| Compound | Substituent | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1c | 2-Fluorophenyl | – | 58 | |
| 64257-36-9 | 4-Nitrophenyl | 220–221 | 63 | |
| 2-(3,4-Dichlorophenyl)-derivative | 3,4-Dichlorophenyl | – | 92 |
Heterocyclic Analogues
- 6-Methyl-2,3-dihydroquinolin-4(1H)-one: A simpler analogue with a methyl group at position 6 (MW = 161.2 g/mol). The methyl group enhances lipophilicity (logP = 1.8) but reduces hydrogen-bonding capacity .
- 2-(2'-Hydroxy-5-methyl coumarin-1-yl)-2,3-dihydroquinazoline-4(1H)-one : A coumarin-fused derivative with a hydroxy group enabling π-π stacking and hydrogen bonding, as confirmed by IR (3447 cm⁻¹ for OH) .
Spectroscopic Characterization
- ¹H NMR Shifts : Fluorinated derivatives (e.g., 1c) show downfield shifts for aromatic protons (δ 7.90–7.09 ppm) due to electron-withdrawing effects . In contrast, methoxy-substituted compounds (e.g., ) exhibit upfield shifts (δ 3.59 ppm for OCH₃) .
- IR Spectroscopy : Carbonyl stretches (C=O) range from 1649 cm⁻¹ (benzodioxol derivatives) to 1663 cm⁻¹ (diazepine-fused analogues), reflecting conjugation differences .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Benzo[h]quinolin-4(1H)-one, 2,3-dihydro- derivatives?
- Methodological Answer : The compound is typically synthesized via acid- or base-catalyzed condensation reactions. For example, derivatives with bromophenyl substituents are prepared by reacting 2-bromobenzaldehyde with amines and ketones under acidic conditions . Microwave-assisted synthesis using InCl₃ as a catalyst (e.g., 63% yield in 5 minutes) offers a faster, greener alternative .
Table 1 : Common Synthetic Pathways
| Method | Catalyst/Solvent | Yield | Key Reference |
|---|---|---|---|
| Acid-catalyzed condensation | H₂SO₄ | ~60% | |
| Microwave-assisted | InCl₃ | 63% | |
| Domino reactions | Base/Heat | 70-85% |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, SCXRD revealed a dihedral angle of 57.84° between the quinoline core and substituted benzene ring in a chloro-dimethyl derivative, with intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . NMR (¹H/¹³C) and IR spectroscopy complement structural analysis by confirming functional groups and substituent positions .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : The molecular formula is C₉H₉NO (MW: 147.18 g/mol) . Key properties include:
- LogP : ~2.5 (predicted via XLogP3) .
- Hydrogen bonding : 2 donors, 4 acceptors .
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO) but poor in water .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
- Methodological Answer : Steric hindrance from bulky groups (e.g., 4-nitrophenyl) reduces yields in traditional methods. Strategies include:
- Microwave activation : Enhances reaction kinetics and reduces byproducts .
- Domino reactions : Multi-step processes (e.g., SNAr-terminated sequences) improve regioselectivity .
- Solvent tuning : Using DMF or THF increases solubility of intermediates .
Q. What mechanisms explain contradictory bioactivity data across similar quinolinone derivatives?
- Methodological Answer : Structural nuances significantly impact bioactivity. For example:
- Hydroxyl/methoxy groups : Enhance antioxidant activity but reduce membrane permeability .
- Phenyl substitutions : Chloro or nitro groups increase anticancer potency but may induce toxicity .
- Table 2 : Bioactivity Comparison of Analogues
| Compound | Key Modification | IC₅₀ (Cancer Cells) |
|---|---|---|
| 5-Hydroxy-7-methoxy derivative | Hydroxyl + methoxy | 12 μM |
| 3-(4-Methoxyphenyl) derivative | Phenyl substitution | 8 μM |
| Parent compound (no substituents) | – | >50 μM |
Q. How do computational models predict binding affinities with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like kinases or DNA. For example:
- π-π stacking : The quinoline core binds aromatic residues in kinase active sites .
- Hydrogen bonding : The carbonyl group interacts with catalytic lysine residues .
- Limitations : False positives may arise due to conformational flexibility; experimental validation via SPR or ITC is critical .
Q. What strategies resolve spectral overlaps in NMR analysis of complex derivatives?
- Methodological Answer : Advanced techniques include:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns in crowded regions (e.g., aromatic protons) .
- Isotopic labeling : ¹³C-enriched samples clarify carbon connectivity .
- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity while others show minimal effects?
- Methodological Answer : Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
